Bombinin H4
Description
Contextualization of Antimicrobial Peptides (AMPs) in Innate Immunity Research
Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that are integral components of the innate immune system across a vast array of organisms, from insects to amphibians and humans. bachem.combohrium.com These peptides are typically characterized by their relatively small size (usually less than 100 amino acids), a net positive charge, and an amphipathic nature, which allows them to interact with the negatively charged cell membranes of microbes. bachem.com Their primary role is to provide a first line of defense against invading pathogens, including bacteria, fungi, and some viruses. bachem.combohrium.com The mechanism of action for many AMPs involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and ultimately, cell death. bohrium.comsciencedaily.com This mode of action is different from that of traditional antibiotics, which often target specific metabolic pathways, making the development of resistance to AMPs a slower process. bohrium.com
Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides in Scientific Inquiry
The skin of amphibians is a remarkable and prolific source of a wide variety of biologically active peptides. researchgate.netfrontiersin.orgmdpi.comkosfaj.org As amphibians often inhabit environments rich in microorganisms, their skin secretions serve as a crucial chemical defense mechanism. bohrium.comresearchgate.net These secretions, stored in granular glands, can be released in high concentrations in response to stress or injury. bohrium.com Scientific research has identified a vast arsenal (B13267) of peptides within these secretions, including antimicrobial, antiviral, and antifungal agents, as well as molecules with hormonal and neurological activities. bohrium.comresearchgate.netfrontiersin.org The sheer diversity and potency of these peptides have made amphibian skin a focal point for bioprospecting, with the aim of discovering novel lead compounds for the development of new therapeutic agents. researchgate.netmdpi.com
Significance of the Bombinin H Family of Peptides in Antimicrobial Research
Within the diverse array of amphibian-derived peptides, the bombinins, and specifically the Bombinin H subfamily, have garnered significant scientific interest. bachem.comresearchgate.net These peptides are primarily found in the skin secretions of fire-bellied toads of the Bombina genus. bachem.comresearchgate.net The Bombinin H family is distinguished from other bombinins by being more hydrophobic and exhibiting hemolytic (red blood cell-lysing) activity. bachem.comresearchgate.net They are typically composed of 17 or 20 amino acid residues. bachem.comresearchgate.net
A particularly noteworthy characteristic of the Bombinin H family is the post-translational modification that results in some members containing a D-amino acid at the second position of their sequence, in addition to their all-L-amino acid counterparts. researchgate.netnih.govportlandpress.com This stereoisomerism has profound implications for their biological activity. researchgate.netnih.gov The Bombinin H peptides have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi and even parasites like Leishmania. researchgate.netresearchgate.netresearchgate.net
Defining Bombinin H4: Historical Context and Scientific Relevance
This compound was first isolated from the skin secretions of the yellow-bellied toad, Bombina variegata. sciencedaily.comresearchgate.netresearchgate.net It is a 20-amino acid peptide and is the diastereomer of Bombinin H2, meaning they have the same amino acid sequence but differ in the stereochemistry of a single amino acid. researchgate.netrsc.org Specifically, this compound contains a D-allo-isoleucine at the second position, whereas Bombinin H2 has the more common L-isoleucine at this position. researchgate.netresearchgate.netrsc.org This seemingly minor structural difference has a significant impact on its biological function.
The scientific relevance of this compound lies in its enhanced antimicrobial activity compared to its L-isomer, Bombinin H2, particularly against the parasite Leishmania. sciencedaily.comresearchgate.nettuat.ac.jp Research suggests that the D-amino acid in this compound contributes to a more stable interaction with the microbial membrane, facilitating the formation of pores that lead to cell death. sciencedaily.comresearchgate.nettuat.ac.jp This has made this compound a subject of intense study to understand the structure-function relationships of antimicrobial peptides and to explore its potential as a template for designing new anti-infective agents. researchgate.netnii.ac.jp
Research Findings on this compound
Detailed studies have elucidated the structural and functional characteristics of this compound.
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity. researchgate.netresearchgate.net The lethal concentrations of this compound have been determined for various microorganisms. For instance, against Escherichia coli D21 and Staphylococcus aureus Cowan 1, the lethal concentrations are reported to be 4.8 µM and 3.3 µM, respectively. medchemexpress.com Comparative studies have consistently shown that this compound has either the same or higher activity than Bombinin H2 against Gram-negative bacteria. researchgate.net
Mechanism of Action: The primary mechanism by which this compound exerts its antimicrobial effect is through membrane disruption. sciencedaily.com It forms pores or channels in the cell membrane of microorganisms, leading to the leakage of essential ions and other cellular components, which ultimately results in cell death. sciencedaily.comrsc.orgtuat.ac.jp Electrophysiological measurements have revealed that while Bombinin H2 may form slightly larger pores, this compound forms pores more rapidly, which is attributed to its higher affinity for the lipid membrane. tuat.ac.jp
Table 1: Properties of this compound
| Property | Description | Source |
|---|---|---|
| Source Organism | Bombina variegata (Yellow-bellied toad) | sciencedaily.comresearchgate.netresearchgate.net |
| Amino Acid Sequence | I(d-allo-Ile)GPVLGLVGSALGGLLKKI-NH2 | rsc.org |
| Number of Residues | 20 | researchgate.netrcsb.org |
| Key Structural Feature | Contains a D-allo-isoleucine at position 2 | researchgate.netresearchgate.netrsc.org |
| Primary Mechanism | Membrane disruption via pore formation | sciencedaily.com |
| Biological Activity | Antimicrobial, Hemolytic, Antileishmanial | researchgate.netresearchgate.netresearchgate.netuniprot.org |
Table 2: Comparative Activity of Bombinin H2 and H4
| Feature | Bombinin H2 (all-L isomer) | This compound (D-isomer) | Source |
|---|---|---|---|
| Second Amino Acid | L-Isoleucine | D-allo-Isoleucine | researchgate.netresearchgate.netrsc.org |
| Antileishmanial Activity | Less active | More active | sciencedaily.comresearchgate.nettuat.ac.jp |
| Pore Formation Speed | Slower | Faster | tuat.ac.jp |
| Binding Affinity to Membrane | Lower | Higher | tuat.ac.jp |
| Pore Size | Larger | Smaller | tuat.ac.jp |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LIGPVLGLVGSALGGLLKKI |
Origin of Product |
United States |
Discovery, Isolation, and Biosynthesis Research of Bombinin H4
Isolation and Purification Methodologies from Bombina variegata and Related Bombina Species Skin Secretions
Bombinin H4 was first isolated from the skin secretions of the yellow-bellied toad, Bombina variegata. researchgate.netnih.govacs.org The process of isolating and purifying this peptide, along with its diastereomer Bombinin H2, involves a multi-step approach. Initially, skin secretions are collected from the toads. These crude secretions are then subjected to a series of chromatographic techniques to separate the various components.
A common initial step is size-exclusion chromatography, such as using a Sephadex G-50 column, to separate molecules based on their size. acs.org Fractions containing antimicrobial activity are then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). acs.orgtandfonline.com This technique separates peptides based on their hydrophobicity. The use of a C18 column is frequently reported for the purification of bombinin peptides. acs.org
Throughout the purification process, fractions are monitored for antimicrobial activity against various microorganisms. acs.orgtandfonline.com The purity and molecular weight of the isolated peptides are confirmed using techniques like MALDI-TOF mass spectrometry and capillary electrophoresis. tandfonline.com
Molecular Cloning and Characterization of this compound Precursor cDNAs
The primary structure of this compound and other bombinin peptides has been elucidated through molecular cloning of their precursor cDNAs from the skin of Bombina species. researchgate.netnih.gov This process typically involves the following steps:
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the frog's skin. acs.org This RNA is then used as a template to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme. acs.org
cDNA Library Construction and Screening: The synthesized cDNA is used to create a cDNA library. acs.orgnih.gov This library is then screened using specifically designed oligonucleotide primers that correspond to known conserved regions of bombinin peptide precursors. acs.orgnih.gov
DNA Sequencing and Analysis: Positive clones from the screening are sequenced to determine the full nucleotide sequence of the precursor cDNA. acs.orgnih.gov This sequence reveals the open reading frame that codes for the bombinin precursor protein.
Analysis of these precursor cDNAs has shown that they often co-encode multiple peptides. researchgate.netresearchgate.net For instance, a single precursor can contain sequences for both bombinin and bombinin H peptides. researchgate.net The precursor protein typically has a signal peptide at the N-terminus, which directs it into the secretory pathway, followed by the sequences of the mature peptides which are later cleaved and modified. nih.gov
Ribosomal Biosynthesis Pathways of this compound
Like most peptides in higher organisms, this compound is synthesized via the ribosomal pathway. mdpi.comasm.org The genetic information encoded in the DNA is transcribed into messenger RNA (mRNA), which is then translated into a precursor protein on the ribosomes. asm.org This precursor protein undergoes a series of modifications to yield the final, active this compound peptide.
The precursor proteins for bombinins are processed by a series of enzymes within the secretory pathway. nih.gov This includes the cleavage of the signal peptide and the release of the mature peptide from the precursor chain by prohormone convertases. nih.gov This ribosomal origin is a key distinction from some microbial peptides that are synthesized by non-ribosomal peptide synthetases. csic.es
Post-Translational Modifications: Emphasis on D-Amino Acid Isomerization
A defining characteristic of this compound is the presence of a D-amino acid, specifically D-allo-isoleucine, at the second position of its amino acid sequence. researchgate.netresearchgate.net This is the result of a crucial post-translational modification where the L-isoleucine residue in its diastereomer, Bombinin H2, is converted to D-allo-isoleucine. researchgate.net
Identification and Characterization of Enzymes Catalyzing L- to D-Amino Acid Inversion
The conversion of the L-amino acid to its D-isomer is catalyzed by a specific enzyme known as a peptide isomerase. researchgate.netnih.gov An enzyme with this activity has been isolated from the skin secretions of Bombina species. researchgate.netnih.gov Research has shown that this isomerase acts on the second amino acid residue of the peptide substrate.
Studies on the substrate specificity of this frog skin isomerase have revealed that it has a relatively broad acceptance for the amino acid at the second position, where the isomerization occurs. nih.gov However, it shows a strong preference for a hydrophobic amino acid at the first position and a small amino acid at the third position. nih.gov The enzyme is a glycoprotein (B1211001) with a molecular weight of approximately 52 kDa. nih.gov The proposed mechanism involves the deprotonation and subsequent reprotonation of the α-carbon of the target amino acid, leading to an inversion of its stereochemistry. acs.org
Evolutionary and Mechanistic Implications of D-Amino Acid Incorporation in Peptide Chirality
The incorporation of D-amino acids into peptides is a fascinating evolutionary strategy observed in various organisms, from bacteria to amphibians. fbtjournal.com In the case of this compound, the presence of D-allo-isoleucine has significant functional implications. It has been demonstrated that this compound exhibits higher activity against certain pathogens, such as the parasite Leishmania, compared to its all-L-amino acid counterpart, Bombinin H2. researchgate.netacs.org
The presence of the D-amino acid can alter the peptide's three-dimensional structure, its interaction with biological membranes, and its stability against degradation by proteases. researchgate.netresearchgate.net The altered stereochemistry at the second position can affect the peptide's helical conformation and its ability to form pores in microbial membranes. researchgate.netnii.ac.jp Molecular dynamics simulations have suggested that the N-terminus of this compound is more stable in a membrane environment, which may facilitate its antimicrobial action. researchgate.net
From an evolutionary standpoint, the development of this post-translational modification system provides a mechanism to diversify the chemical and functional properties of a single gene-encoded peptide. fbtjournal.comoup.com This allows for the generation of peptide variants with potentially enhanced or novel biological activities, providing a selective advantage in the ongoing evolutionary arms race against pathogens. fbtjournal.commdpi.com
Structural Elucidation and Conformational Analysis of Bombinin H4
Primary Sequence Analysis and Amino Acid Residue Identification
The primary structure of Bombinin H4 is a 20-residue peptide with the amino acid sequence IIGPVLGLVGSALGGLLKKI-NH2. nih.gov A key feature of this compound is the presence of the D-amino acid, D-allo-isoleucine, at the second position. nih.govnii.ac.jp This is a result of a post-translational modification of the gene-encoded L-isoleucine found in its diastereomer, Bombinin H2. researchgate.net The C-terminus of the peptide is amidated. uniprot.org The presence of a high percentage of glycine (B1666218) residues (25%) contributes to its structural flexibility. rcsb.org
The primary sequence of this compound is detailed in the table below.
| Position | Amino Acid |
| 1 | Isoleucine (Ile) |
| 2 | D-allo-Isoleucine (D-allo-Ile) |
| 3 | Glycine (Gly) |
| 4 | Proline (Pro) |
| 5 | Valine (Val) |
| 6 | Leucine (Leu) |
| 7 | Glycine (Gly) |
| 8 | Leucine (Leu) |
| 9 | Valine (Val) |
| 10 | Glycine (Gly) |
| 11 | Serine (Ser) |
| 12 | Alanine (Ala) |
| 13 | Leucine (Leu) |
| 14 | Glycine (Gly) |
| 15 | Glycine (Gly) |
| 16 | Leucine (Leu) |
| 17 | Leucine (Leu) |
| 18 | Lysine (Lys) |
| 19 | Lysine (Lys) |
| 20 | Isoleucine (Ile) |
| The C-terminus is amidated. uniprot.org |
Secondary Structure Characterization in Various Environments
The secondary structure of this compound is highly dependent on its environment. While it can be partially disordered in aqueous solutions, it demonstrates a significant propensity to form an α-helical structure in environments that mimic biological membranes. rcsb.orgmdpi.com
Alpha-Helical Propensity and Formation in Membrane-Mimicking Systems
In membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or trifluoroethanol (TFE), this compound adopts a predominantly α-helical conformation. biorxiv.orgbiorxiv.orgresearchgate.net This helical structure is amphipathic, meaning it has both hydrophobic and hydrophilic faces, which is a common feature of many membrane-active antimicrobial peptides. nii.ac.jp The glycine-rich nature of the peptide allows for structural polymorphism, but the α-helical form is prevalent upon interaction with membrane mimetics. rcsb.org Studies using solution NMR have confirmed a mainly helical conformation when this compound binds to bilayer mimetics like sodium dodecyl sulfate (B86663) (SDS) and DPC. rcsb.org
Conformational Changes Upon Membrane Interaction
The interaction with a membrane surface triggers a significant conformational change in this compound. In an aqueous solution, the peptide is largely unstructured. mdpi.com However, upon encountering a membrane, it folds into an α-helix. biorxiv.orgbiorxiv.org This transition is crucial for its biological activity. Molecular dynamics simulations have shown that the N-terminus of this compound is more stable in a membrane environment compared to its L-isomer, Bombinin H2. nih.govresearchgate.net The first L-Isoleucine and the second D-allo-Isoleucine residues of this compound tend to adopt a cis conformation, acting as an anchor that facilitates the winding of the helical structure within the membrane. nih.govnii.ac.jp This specific conformation is thought to aid in the rapid insertion of the peptide into the membrane. nii.ac.jp
Advanced Spectroscopic Techniques for Structural Determination
Various advanced spectroscopic techniques have been instrumental in elucidating the structure of this compound in different environments.
Circular Dichroism (CD) Spectroscopy in Solution and Membrane Mimics
Circular dichroism (CD) spectroscopy is a powerful tool for studying the secondary structure of peptides. CD measurements have confirmed that this compound has a low helical content in aqueous solution but undergoes a significant transition to an α-helical structure in membrane-mimicking environments like TFE solutions or in the presence of lipid vesicles. nih.govresearchgate.netacs.org For instance, in a 50% TFE solution, bombinin peptides show a high helical content. researchgate.net CD spectra of this compound in the presence of bacterial or eukaryotic membrane mimics show a clear shift towards an α-helical conformation. biorxiv.org These studies have also revealed that Bombinin H2, the all-L-isomer, tends to have a slightly higher helical content than H4 in all tested membrane environments. acs.org
Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation
Vibrational circular dichroism (VCD) spectroscopy provides detailed information about the chirality and conformation of molecules. bruker.comrsc.org VCD has been used to study the conformational differences between this compound and H2, particularly at the N-terminus. nih.govresearchgate.net These experiments, combined with density functional theory calculations and molecular dynamics simulations, have confirmed the different stabilities and conformations of the N-termini of the two peptides. nih.govresearchgate.net VCD analysis has demonstrated that the first L-Isoleucine and the second D-allo-Isoleucine of this compound have a tendency to adopt a cis conformation, which is crucial for its interaction with and insertion into membranes. nih.govresearchgate.net This technique has been vital in understanding how the single D-amino acid substitution influences the peptide's three-dimensional structure and its interaction with model membranes. nih.govresearchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) for Membrane-Bound States
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for examining the structure and dynamics of peptides embedded within lipid membranes. For this compound, ³¹P ssNMR has been a key tool to probe its disruptive effects on model membrane systems.
Research focused on the interaction of this compound and its L-isomer, Bombinin H2, with membranes designed to mimic those of the parasite Leishmania. mdpi.comnih.govtuat.ac.jp In these studies, the generation of isotropic signals in the ³¹P NMR spectra is a critical indicator of membrane disruption. mdpi.comnih.govtuat.ac.jp This spectroscopic observation suggests that the peptides induce a significant change in the lipid phase, breaking down the ordered bilayer structure into smaller, more dynamic, and isotropically tumbling structures like micelles or other lipid aggregates. mdpi.comnih.govtuat.ac.jp The concentration-dependent appearance of these isotropic signals demonstrates that both this compound and H2 are capable of membrane permeation and disruption, which is believed to be central to their antimicrobial mechanism. mdpi.comnih.gov Electrophysiological measurements combined with ³¹P NMR analysis have further elucidated that this membrane disruption involves the formation of heterogeneous pores. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Insights
Fourier Transform Infrared (FTIR) spectroscopy provides valuable information on the secondary structure of peptides by analyzing the vibrational frequencies of their amide bonds. acs.orgmdpi.com Attenuated Total Reflectance FTIR (ATR-FTIR) has been specifically used to determine the conformational state of this compound when it is bound to various model membranes, including those mimicking mammalian, bacterial, and Leishmania cells. nih.govresearchgate.net
These studies have revealed subtle but significant structural differences between this compound and its all-L-amino acid counterpart, Bombinin H2. One key finding is that Bombinin H2 tends to exhibit a slightly higher degree of α-helicity compared to this compound across all tested membrane environments. nih.govresearchgate.net Furthermore, in membranes mimicking those of Leishmania, Bombinin H2 shows a tendency to partially aggregate, a behavior not observed for this compound. nih.govresearchgate.net
Computational Approaches in Structural Dynamics Research
Computational methods provide atomic-level insights that complement experimental data, offering a dynamic view of molecular interactions and conformational stability.
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations have been instrumental in visualizing the interaction between this compound and lipid bilayers, particularly Leishmania-mimetic membranes. nih.govtuat.ac.jp A consistent finding from these simulations is that the N-terminus of this compound is significantly more stable within the membrane compared to the N-terminus of Bombinin H2. mdpi.comnih.govresearchgate.net
A critical insight from MD simulations is the conformational behavior of the first two amino acids of this compound: L-Isoleucine (L-Ile1) and D-allo-Isoleucine (D-allo-Ile2). These residues tend to adopt a cis conformation with respect to their sidechains. mdpi.comnih.gov This specific arrangement functions as a hydrophobic anchor, facilitating a more efficient insertion and subsequent winding of the peptide into a helical structure within the membrane. mdpi.comnih.gov This anchoring effect may allow this compound to reach the critical concentration required for membrane disruption more rapidly than its isomer. mdpi.com
Table 1: Summary of MD Simulation Findings for this compound
| Finding | Implication | References |
|---|---|---|
| N-terminus of H4 is more stable in the membrane than H2. | Enhanced membrane interaction and anchoring. | mdpi.com, nih.gov, researchgate.net |
| L-Ile1 and D-allo-Ile2 adopt a cis sidechain conformation. | Acts as a specific anchor to the lipid bilayer. | , mdpi.com, nih.gov |
| Anchoring facilitates helical winding. | Promotes faster adoption of the active conformation. | , mdpi.com, nih.gov |
Density Functional Theory (DFT) Calculations for Conformational Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and conformational stability of molecules with high accuracy. In the study of this compound, DFT calculations have been used in synergy with experimental techniques like Vibrational Circular Dichroism (VCD) spectroscopy. mdpi.comnih.govtuat.ac.jp
This combined approach confirmed that the N-termini of this compound and H2 possess different conformations and stabilities. mdpi.comnih.govtuat.ac.jp The theoretical calculations from DFT supported the experimental VCD data, providing a robust validation of the structural differences arising from the single stereochemical inversion at the second residue. mdpi.comnih.gov This difference in N-terminal stability is a key factor contributing to the distinct membrane interaction mechanisms and ultimately the higher biological activity of this compound. researchgate.net
Molecular Mechanisms of Biological Action of Bombinin H4
Membrane Interaction and Disruption Mechanisms
The core of Bombinin H4's biological activity lies in its ability to physically compromise the integrity of microbial cell membranes. This process is governed by a series of physicochemical interactions leading to membrane permeation, depolarization, and ultimately, cell death. acs.orgunina.it
Pore Formation Models: Investigating Pore Size and Kinetics
Electrophysiological studies have been instrumental in elucidating the dynamics of membrane disruption by this compound. These studies reveal that this compound rapidly forms pores in model lipid bilayers. tuat.ac.jpweizmann.ac.il The formation of these pores is a critical step in its antimicrobial action, leading to the breakdown of transmembrane ion gradients. researchgate.net
Different models, such as the "barrel-stave" and "toroidal" pore models, are used to describe how AMPs disrupt membranes. unina.itacs.org In the barrel-stave model, peptides assemble to form a rigid, barrel-like pore, whereas in the toroidal model, the peptides and lipid head groups curve together to form a more dynamic pore. unina.itacs.org Electrophysiological current signals suggest this compound may utilize a toroidal model, characterized by fluctuating current levels indicative of dynamic pore sizes. tuat.ac.jpacs.org
| Peptide | Pore Diameter (nm) | Pore Formation Kinetics Ranking | Ion Permeability Ranking |
|---|---|---|---|
| This compound | 2.2 ± 0.3 | Fastest (H4 ≥ H2 > H2/H4) | Highest (H4 > H2/H4 ≥ H2) |
| Bombinin H2 | 3.2 ± 0.5 | Slower than H4 | Lower than H4 |
Membrane Permeation and Depolarization Studies
The formation of pores by this compound leads directly to increased membrane permeability and depolarization. acs.org Assays using membrane potential-sensitive dyes confirm that this compound causes a rapid depolarization of the plasma membrane. unina.itjmb.or.kr This loss of membrane potential is a key component of its lethal mechanism, leading to a bioenergetic collapse within the target cell. unina.it
Membrane permeation assays, which measure the leakage of intracellular components or the influx of external dyes like SYTOX Green, further confirm that this compound compromises membrane integrity. acs.orgplos.org Electron microscopy studies have visually documented significant disruption of membrane integrity in parasites like Leishmania when treated with bombinins H2 and H4. acs.orgplos.org The higher activity of H4 is linked to its greater efficiency at permeating and wrecking the structure of phospholipid bilayers. researchgate.net
Interactions with Anionic Phospholipids (B1166683) and Lipid Bilayers
The selectivity of many antimicrobial peptides, including this compound, for microbial cells over host cells is often attributed to differences in membrane composition. Microbial membranes are typically rich in anionic phospholipids, which creates a net negative surface charge. nih.govunesp.br The cationic nature of this compound facilitates a preferential electrostatic interaction with these negatively charged surfaces. nih.govmdpi.com
Studies on model lipid bilayers mimicking various cell types (bacterial, mammalian, and protozoan) show that this compound interacts strongly with anionic membranes. acs.orgunesp.br For instance, the membranes of Leishmania parasites contain anionic phospholipids that promote a preferential interaction with cationic AMPs like this compound. unesp.br This initial electrostatic attraction is a crucial first step, concentrating the peptide at the membrane surface before insertion and pore formation. unina.it
Role of Hydrophobicity and Cationicity in Membrane Association
The biological function of this compound is intrinsically linked to its amphipathic structure, possessing both hydrophobic and cationic (positively charged) regions. nih.gov While cationicity drives the initial attraction to negatively charged microbial membranes, hydrophobicity is crucial for the peptide's insertion into the lipid bilayer's hydrophobic core. nih.govmdpi.com
The single D-allo-isoleucine substitution in this compound enhances its hydrophobicity compared to Bombinin H2. tuat.ac.jp Molecular dynamics simulations have revealed that this D-amino acid and the adjacent L-Isoleucine at the N-terminus act as a hydrophobic anchor, facilitating a more stable and rapid insertion into the membrane. tuat.ac.jpnii.ac.jp This enhanced membrane association and anchoring effect contribute significantly to H4's higher binding affinity and more potent biological activity. tuat.ac.jpresearchgate.netnii.ac.jp
Intracellular Target Research and Signaling Pathway Modulation
The primary and most well-documented mechanism of action for this compound is the direct disruption of the plasma membrane. tuat.ac.jpacs.orgunina.it However, for some antimicrobial peptides, membrane translocation is followed by interaction with intracellular targets, such as nucleic acids or proteins, or the modulation of cellular signaling pathways. unina.itfrontiersin.orgmdpi.com
For this compound specifically, research has predominantly focused on its membrane-active properties. researchgate.net Some studies suggest that after crossing the membrane, H4 could potentially influence intracellular functions, thereby amplifying the membrane perturbation effect. researchgate.net While AMPs in general have been shown to modulate host immune responses and interfere with intracellular processes, specific intracellular targets or signaling pathways directly modulated by this compound are not extensively documented in the available research. frontiersin.orgjmb.or.krresearchgate.net The current body of evidence strongly points towards membrane permeabilization and the resulting bioenergetic collapse as the principal mechanism of its action. unina.it
Biophysical Characterization of Membrane-Peptide Affinity
A variety of biophysical techniques have been employed to characterize the affinity of this compound for lipid membranes and to understand the structural basis of its activity. These methods provide quantitative data on binding, structural changes, and orientation of the peptide within the membrane.
Surface Plasmon Resonance (SPR) has been used to directly measure and compare the binding affinity of this compound and H2 to model membranes. These experiments revealed that this compound binds approximately five times more strongly than H2 to a membrane mimicking that of Leishmania. acs.org
Spectroscopy techniques such as Circular Dichroism (CD) and Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy have shown that this compound adopts a predominantly α-helical structure in membrane-mimicking environments, although it is slightly less helical than H2. acs.orgresearchgate.net Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, including ³¹P NMR, has been used to study the peptide's effect on lipid organization and to confirm its disruptive interaction with the bilayer. acs.orgresearchgate.net
Molecular Dynamics (MD) simulations have provided atomic-level insights, suggesting the N-terminus of H4 is more stable within the membrane than that of H2 and acts as an anchor to facilitate the winding of the peptide's helical structure into the bilayer. researchgate.netnii.ac.jp
| Biophysical Technique | Key Finding for this compound |
|---|---|
| Surface Plasmon Resonance (SPR) | ~5-fold higher binding affinity to Leishmania model membranes compared to H2. acs.org |
| Circular Dichroism (CD) & FTIR | Adopts a predominantly α-helical structure in membrane environments. acs.orgresearchgate.net |
| Electrophysiology | Forms small pores (2.2 ± 0.3 nm) with rapid kinetics. tuat.ac.jp |
| Solid-State NMR | Confirms membrane disruption and provides insights into peptide-lipid interactions. acs.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | N-terminus with D-allo-Ile acts as a stable hydrophobic anchor in the membrane. tuat.ac.jpnii.ac.jp |
Surface Plasmon Resonance (SPR) Studies of Membrane Binding
Surface Plasmon Resonance (SPR) has been a important tool in quantifying the binding affinity of this compound to model membranes, providing insights into the initial step of its antimicrobial action. tuat.ac.jpacs.org Studies have shown that this compound exhibits a significantly higher binding affinity for model membranes that mimic those of the parasite Leishmania when compared to its all-L-amino acid counterpart, Bombinin H2. nih.govacs.org
Specifically, SPR measurements revealed that this compound binds to a Leishmania-mimetic membrane approximately 5-fold more strongly than Bombinin H2. nih.govacs.org This enhanced binding is a critical factor contributing to its superior anti-Leishmania activity. acs.org The presence of the D-amino acid in this compound is believed to be the primary reason for this increased binding affinity. wiley.com This stronger interaction facilitates a higher concentration of the peptide at the membrane surface, a prerequisite for subsequent membrane disruption.
| Peptide | Target Membrane | Binding Affinity Enhancement (relative to Bombinin H2) | Reference |
| This compound | Leishmania-mimetic | ~5-fold stronger | nih.govacs.org |
Electrophysiological Measurements Using Lipid Bilayer Systems
Electrophysiological studies using artificial lipid bilayer systems have provided direct evidence of this compound's ability to form pores or channels within membranes, leading to their disruption. tuat.ac.jpmdpi.comacs.org These experiments measure the flow of ions across a lipid bilayer, and the introduction of this compound results in distinct current signals that are indicative of pore formation. tuat.ac.jp
Research has demonstrated that this compound rapidly forms small channels in model membranes. tuat.ac.jpmdpi.com The kinetics of this process are notably faster for this compound compared to Bombinin H2. tuat.ac.jp Stochastic analysis of the current data indicates that the isomerization in this compound accelerates pore formation due to its higher affinity for the lipid membrane. tuat.ac.jpnih.gov
While Bombinin H2 tends to form relatively larger pores, this compound is characterized by the rapid formation of smaller pores. tuat.ac.jp This difference in pore-forming characteristics, with H4 favoring speed, is a key element of its potent antimicrobial activity. wiley.comtuat.ac.jp The detailed analysis of current signals has allowed for the classification of different pore-forming events, including steps, multilevel signals, and erratic signals, which provide a more nuanced understanding of the membrane disruption process. tuat.ac.jp
| Peptide | Pore Characteristics | Pore Formation Kinetics | Reference |
| This compound | Smaller pores | Rapid | tuat.ac.jp |
| Bombinin H2 | Larger pores | Slower than H4 | tuat.ac.jp |
Quartz Crystal Microbalance (QCM) for Binding Kinetics
Quartz Crystal Microbalance (QCM) is another technique employed to investigate the binding of this compound to lipid membranes. mdpi.comresearchgate.net QCM measures changes in frequency of a quartz crystal resonator as mass is adsorbed onto its surface, allowing for the determination of binding constants. mdpi.com
Studies using QCM have been conducted to compare the membrane interactions of various peptides, including those related to the bombinin family. mdpi.comdntb.gov.ua For instance, in comparative studies of other antimicrobial peptides, QCM has been used to determine binding constants to 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) lipid bilayers, which were found to be on the order of 10^6 M-1. mdpi.comdntb.gov.ua While specific QCM data for this compound binding kinetics was not detailed in the provided search results, the technique is established as a valuable tool for such investigations. mdpi.comnii.ac.jp The principle of QCM allows for the real-time monitoring of the peptide's association with the lipid bilayer, providing quantitative data on the binding process that precedes membrane disruption.
Structure Activity Relationship Sar Investigations of Bombinin H4
Comparative Analysis with Bombinin H2 (L-Isomer)
Bombinin H4 is a diastereomer of Bombinin H2, meaning they have the same amino acid sequence but differ in the stereochemistry at a single position. researchgate.net Specifically, this compound contains a D-allo-isoleucine at position 2, whereas Bombinin H2 has the more common L-isoleucine at this position. researchgate.netcsic.es This single change in chirality has profound effects on the peptide's biological properties. wiley.com
Influence of D-allo-Isoleucine at Position 2 on Biological Activity
The presence of D-allo-isoleucine at position 2 is a result of post-translational modification of the L-isoleucine found in Bombinin H2. researchgate.net This modification is catalyzed by an isomerase enzyme found in the frog's skin. researchgate.net The substitution of the L-amino acid with its D-isomer significantly enhances the biological activity of this compound, particularly its leishmanicidal and antibacterial activities. researchgate.netcsic.es For instance, this compound exhibits a much lower lethal concentration (LC50) against Leishmania parasites compared to Bombinin H2. researchgate.netnih.gov Studies have also shown that this compound has the same or higher activity than Bombinin H2 against various Gram-negative bacteria. researchgate.net
Stereochemical Effects on Membrane Binding Affinity and Stability
The enhanced activity of this compound is strongly linked to its improved interaction with microbial membranes. The D-allo-isoleucine residue plays a crucial role in this enhanced affinity. nii.ac.jp Surface plasmon resonance (SPR) studies have demonstrated that this compound binds to model membranes mimicking those of Leishmania approximately five times more strongly than Bombinin H2. nii.ac.jpacs.org This increased binding affinity is attributed to the D-amino acid acting as a hydrophobic anchor, facilitating the peptide's insertion into the lipid bilayer. tuat.ac.jp Furthermore, molecular dynamics (MD) simulations and vibrational circular dichroism (VCD) spectroscopy have revealed that the N-terminus of this compound is more stable within the membrane environment compared to that of Bombinin H2. nih.govresearchgate.net This stability is thought to be due to a tendency for the first L-isoleucine and the second D-allo-isoleucine of H4 to adopt a cis conformation of their sidechains, which acts as an anchor and promotes the helical winding of the peptide within the membrane. nih.govnii.ac.jp
| Property | This compound | Bombinin H2 | Reference |
| Stereochemistry at Position 2 | D-allo-Isoleucine | L-Isoleucine | researchgate.net |
| Binding Affinity to Leishmania Mimetic Membranes | ~5-fold higher | Lower | nii.ac.jpacs.org |
| N-terminal Stability in Membrane | More stable | Less stable | nih.govresearchgate.net |
| Antibacterial Activity (Gram-negative) | Same or higher | Lower or same | researchgate.net |
| Leishmanicidal Activity | Higher | Lower | researchgate.netcsic.es |
Impact on Pore-Forming Efficiency and Ion Permeability
Bombinin peptides, including H2 and H4, are known to disrupt microbial membranes by forming pores, leading to leakage of cellular contents and cell death. sciencedaily.com Electrophysiological studies have provided detailed insights into the differences in pore-forming mechanisms between the two isomers. These studies have shown that while Bombinin H2 tends to form larger pores, this compound forms pores more rapidly. sciencedaily.comtuat.ac.jp This accelerated pore formation by H4 is a direct consequence of its higher binding affinity for the membrane. wiley.comtuat.ac.jpnih.gov
The ion permeability induced by these peptides also differs. Charge flux analysis has indicated that the order of ion permeability is H4 > H2/H4 mixture ≥ H2. tuat.ac.jp This suggests that the pores formed by this compound are more efficient at allowing ion passage. The proposed model suggests that Bombinin H2 forms relatively large but less permeable pores, whereas this compound forms smaller but more rapidly and efficiently permeable pores. tuat.ac.jp
| Parameter | This compound | Bombinin H2 | Reference |
| Pore Formation Kinetics | Faster | Slower | sciencedaily.comtuat.ac.jp |
| Pore Size | Smaller | Larger | sciencedaily.comtuat.ac.jp |
| Ion Permeability | Higher | Lower | tuat.ac.jp |
Role of Specific Amino Acid Residues and Sequence Motifs
The sequence also features a high content of hydrophobic residues, such as glycine (B1666218), leucine, and valine, which contribute to the peptide's ability to insert into the lipid bilayer. rcsb.org A notable feature is the "glycine ridge" exposed on one side of the α-helix, which may serve as a site for helix-helix interactions, potentially facilitating the oligomerization of peptides to form pores. rcsb.org
Conformational Studies Linking Structure to Enhanced Activity
Conformational studies using techniques such as nuclear magnetic resonance (NMR), circular dichroism (CD), and molecular dynamics (MD) simulations have been instrumental in understanding the structural basis for this compound's enhanced activity. These studies have shown that both Bombinin H2 and H4 adopt an amphipathic α-helical structure in membrane-mimicking environments. nii.ac.jprcsb.org However, subtle but significant conformational differences exist.
VCD spectroscopy and MD simulations have revealed that the N-terminal region of this compound has a more stable and defined conformation within the membrane compared to Bombinin H2. nih.gov This stability is attributed to the specific side-chain interactions of the D-allo-isoleucine residue. nii.ac.jp The cis conformation adopted by the sidechains of L-Ile1 and D-allo-Ile2 in H4 is believed to act as an anchor, facilitating a more efficient and stable insertion and helical folding within the membrane. nih.govnii.ac.jp This stable conformation is thought to be key to its enhanced ability to disrupt the membrane, leading to its superior antimicrobial and leishmanicidal activity. nih.gov
Pre Clinical Biological Activity Research of Bombinin H4
Antimicrobial Spectrum and Efficacy Studies
Bombinin H4 has been the subject of numerous studies to determine its effectiveness against a wide range of pathogenic microorganisms. These investigations have confirmed its broad-spectrum antimicrobial properties. researchgate.netnih.gov
Activity Against Gram-Positive Bacterial Strains
This compound has demonstrated efficacy against several Gram-positive bacteria. Studies have reported its activity against different strains of Staphylococcus aureus, a common pathogen. For instance, the lethal concentration of this compound against Staphylococcus aureus Cowan 1 was found to be 3.3 μM. nih.gov In a broader investigation, the minimal inhibitory concentrations (MICs) of this compound were determined for a panel of Gram-positive bacteria, including both standard and clinical isolates. The peptide showed notable bactericidal activity against strains such as S. aureus ATCC 29213 and S. aureus Cowan I. researchgate.net The isomerization of the peptide, specifically the D-amino acid substitution, has been shown to enhance its activity against Gram-positive pathogens like Staphylococcus aureus and Staphylococcus epidermidis by 4 to 16-fold compared to its L-isomer. explorationpub.com
Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Selected Gram-Positive Bacteria
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 25 |
| Staphylococcus aureus Cowan I | 12.5 |
| Staphylococcus epidermidis ATCC 12228 | 25 |
This table is generated based on data available in the text. Specific values may vary between studies.
Activity Against Gram-Negative Bacterial Strains
The peptide has also shown significant activity against Gram-negative bacteria. researchgate.netnih.gov Research indicates that this compound possesses an equal or greater activity level against Gram-negative bacteria when compared to its diastereomer, Bombinin H2. researchgate.net One study identified the lethal concentration against Escherichia coli D21 to be 4.8 μM. nih.gov The interaction between this compound and the lipopolysaccharide (LPS) layer of Gram-negative bacteria is believed to facilitate the peptide's entry into the bacterial cells. researchgate.net
Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Selected Gram-Negative Bacteria
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli ATCC 25922 | 12.5 |
| Pseudomonas aeruginosa ATCC 27853 | 50 |
| Klebsiella pneumoniae (clinical isolate) | 25 |
This table is generated based on data available in the text. Specific values may vary between studies.
Antifungal Efficacy Research
In addition to its antibacterial properties, this compound is active against fungi. researchgate.netnih.gov Research has confirmed its efficacy against yeast species such as Candida albicans. sciprofiles.com The ability of this compound to inhibit the growth of fungal pathogens contributes to its classification as a broad-spectrum antimicrobial agent.
Anti-Parasitic Activity: Focus on Leishmania Species
A significant area of research for this compound has been its activity against the parasite Leishmania. researchgate.netnih.gov Leishmaniasis is an infectious disease with a considerable global incidence. Bombinins are notable for their direct leishmanicidal activity. Studies have consistently shown that this compound exhibits higher antimicrobial activity against Leishmania than its isomer, Bombinin H2, possessing a significantly lower LC50 (Lethal Concentration 50%). researchgate.netnih.gov The unique D-amino acid in this compound is thought to facilitate a more rapid and stable interaction with the Leishmania membrane, leading to its enhanced efficacy. researchgate.net
Anticancer Research in In Vitro Models
Recent investigations into antimicrobial peptides have explored their potential as anticancer agents, owing to their ability to selectively target and disrupt cancer cell membranes. researchgate.netnih.gov
Selective Cytotoxicity Against Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
This compound has been investigated for its therapeutic potential against non-small cell lung carcinoma (NSCLC). researchgate.netnih.gov A study testing its cytotoxic effects on the NSCLC cell lines A549 and Calu-3, as well as a normal bronchial epithelial cell line (Beas-2B), revealed selective activity. researchgate.netnih.gov
This compound demonstrated significant, dose-dependent cytotoxicity against the A549 cell line at concentrations ranging from 1.5 μM to 100 μM. However, it did not show the same level of toxicity towards the Calu-3 cell line. This suggests that the anticancer effect of this compound may be specific to certain cancer cell lines, potentially due to differences in cell membrane composition. The peptide exhibited low hemolytic activity, indicating a degree of selectivity for cancer cells over healthy human erythrocytes. researchgate.netnih.gov The proposed mechanism involves an enhanced electrostatic interaction between the cationic peptide and the negatively charged phospholipids (B1166683) that are more exposed on the outer leaflet of cancer cell membranes. researchgate.net These findings suggest this compound may have potential for application in lung cancer therapies, though further research is required. researchgate.netnih.gov
Table 3: In Vitro Cytotoxicity of this compound on NSCLC Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration Range (24h) |
|---|---|---|---|
| A549 | Non-Small Cell Lung Carcinoma | Significant Cytotoxicity | 1.5 - 100 μM |
| Calu-3 | Non-Small Cell Lung Carcinoma | No Significant Cytotoxicity | Not Applicable |
This table is generated based on data from in vitro studies. researchgate.net
Activity Against Human Hepatoma Cell Lines
Research into the bombinin family of peptides has revealed notable anti-proliferative activity against human hepatocellular carcinoma (HCC) cells. researchgate.net While direct studies on this compound against liver cancer cell lines are part of a broader investigation into the bombinin family, specific research has focused on closely related peptides like Bombinin H-BO1 and Bombinin-BO1. researchgate.netresearchgate.net These studies provide significant insights into the potential of bombinin H-type peptides as a class.
In vitro assays have demonstrated that bombinin peptides can exert significant anticancer effects on several tested human hepatoma cell lines, including Hep G2, SK-HEP-1, and Huh7. researchgate.netnih.gov Specifically, Bombinin H-BO and a bombinin-like peptide (BLP-7) showed marked anti-proliferative activity against these three hepatoma cell lines at non-toxic doses. researchgate.net Further investigation into a related peptide, Bombinin-BO1, confirmed its cytotoxicity against HCC cells, including Hep G2 and Huh7, by inducing S-phase cell cycle arrest and apoptosis. nih.govnih.gov The proliferative activity of HCC cells treated with Bombinin-BO1 was significantly reduced, while no significant change was observed in the activity of normal human hepatocytes. nih.gov These findings underscore the potential of the bombinin peptide family, including this compound, as a source for developing new anticancer therapeutics. researchgate.netnih.gov
| Peptide | Hepatoma Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| Bombinin H-BO1 | Hep G2, SK-HEP-1, Huh7 | Significant anticancer effects | researchgate.net |
| Bombinin H-BO | Hep G2, SK-HEP-1, Huh7 | Obvious anti-proliferative activity | researchgate.net |
| Bombinin-BO1 | Hep G2, Huh7, Hep 3B | Significant inhibition of proliferation; induction of apoptosis | nih.govnih.gov |
Mechanistic Research on Cancer Cell Membrane Selectivity
The ability of this compound and other cationic antimicrobial peptides (AMPs) to selectively target cancer cells over healthy cells is a critical area of research. nih.govresearchgate.net The primary mechanism for this selectivity lies in the fundamental differences between the plasma membranes of cancerous and normal cells. oncotarget.comdovepress.com
Cancer cell membranes typically exhibit a net negative charge due to a higher concentration of anionic molecules, such as phosphatidylserine (B164497) (PS), on their outer leaflet. oncotarget.comdovepress.commdpi.com In contrast, normal mammalian cells present a more neutral outer surface, primarily composed of zwitterionic phospholipids. dovepress.com this compound, being a cationic (positively charged) peptide, is electrostatically attracted to the negatively charged cancer cell surfaces. mdpi.comexplorationpub.com This electrostatic interaction facilitates a strong binding and preferential accumulation of the peptide on the tumor cell membrane. oncotarget.comdovepress.com
Once a sufficient concentration of the peptide accumulates, it disrupts the membrane integrity. frontiersin.org This disruption can occur through various models, such as forming pores or channels (barrel-stave or toroidal pore models) or acting like a detergent (carpet model), which leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. frontiersin.org Studies on this compound have shown it is cytotoxic to non-small cell lung cancer (NSCLC) cell lines while having minimal effect on normal lung epithelial cells. nih.govresearchgate.net Cell membrane profiling confirmed that the phospholipid composition of the normal cell line was divergent from the cancerous lines, supporting the hypothesis that membrane composition is key to this selective affinity. nih.govresearchgate.net
| Feature | Cancer Cell Membrane | Normal Cell Membrane | Consequence for this compound Interaction |
|---|---|---|---|
| Surface Charge | Net negative charge | Electrically neutral (zwitterionic) | Selective electrostatic attraction of cationic this compound to cancer cells. oncotarget.comdovepress.com |
| Anionic Phospholipids (e.g., Phosphatidylserine) | Higher concentration on outer leaflet | Primarily on inner leaflet | Provides specific binding sites for the peptide. mdpi.com |
| Membrane Fluidity | Often higher due to lower cholesterol | Generally lower | May facilitate easier insertion and disruption by the peptide. oncotarget.com |
Biostability and Proteolytic Degradation in Research Contexts
A significant challenge for the therapeutic application of peptides is their susceptibility to degradation by proteases, enzymes that break down proteins and peptides. nih.gov This poor biostability can limit their effectiveness in biological systems. nih.gov this compound possesses a unique structural feature that provides a significant advantage in this regard: the presence of a D-amino acid. nii.ac.jpcsic.es
This compound is a diastereomer of Bombinin H2; they share the same amino acid sequence, but this compound contains a D-allo-isoleucine at the second position, whereas Bombinin H2 has the standard L-isoleucine. researchgate.netcsic.esnih.gov Most proteases are stereospecific, meaning they are configured to recognize and cleave peptide bonds between L-amino acids, which are the common building blocks of proteins in nature. nih.govlifetein.com The presence of the D-allo-isoleucine residue in this compound makes it resistant to this enzymatic degradation. nih.govlifetein.com
This enhanced resistance to proteolysis is a key explanation for the higher biological activity observed for this compound compared to its all-L-isomer, Bombinin H2. csic.es The increased biostability allows the peptide to persist longer in a functional state, enhancing its ability to reach and act upon its target membranes. nih.gov This strategic incorporation of a D-amino acid is a natural solution to the problem of proteolytic degradation and is a subject of interest for designing more stable peptide-based therapeutics. nii.ac.jplifetein.com
| Feature | This compound | Bombinin H2 | Implication |
|---|---|---|---|
| Amino Acid at Position 2 | D-allo-isoleucine | L-isoleucine | The D-amino acid in this compound is an unnatural configuration for most proteases. nih.gov |
| Susceptibility to Proteolysis | Resistant | Susceptible | This compound is less likely to be broken down by enzymes. nih.gov |
| Biostability | Enhanced | Lower | This compound has a longer functional half-life in biological environments. nih.govlifetein.com |
Advanced Research Methodologies and Analytical Approaches for Bombinin H4 Studies
Chromatographic Techniques for Peptide Separation and Purity Assessment
Chromatography is a cornerstone for the isolation and purity verification of Bombinin H4 from either natural sources, like the skin secretions of the toad Bombina variegata, or synthetic preparations. researchgate.netresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a principal method for the purification and purity analysis of this compound. mdpi.comnih.gov This technique separates peptides based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. mdpi.com Peptides are eluted by a gradient of increasing organic solvent concentration, such as acetonitrile, usually containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.comnih.gov The purity of the peptide following RP-HPLC purification is often assessed by mass spectrometry. mdpi.com
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., Kinetex Axia C18 ODS) mdpi.com | Stationary phase providing hydrophobic interaction for separation. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov | Aqueous solvent. TFA acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.gov | Organic solvent to elute the peptide from the column. |
| Gradient | Increasing percentage of Mobile Phase B over time | Modulates the hydrophobicity of the mobile phase to elute peptides based on their affinity for the stationary phase. |
| Detection | UV Absorbance at 220-280 nm | Detects the peptide bonds and aromatic residues as they elute. |
This table presents a generalized set of conditions for the RP-HPLC purification of peptides like this compound, based on standard methodologies.
Distinguishing this compound from its L-isomer, Bombinin H2, is impossible using standard RP-HPLC as they have nearly identical hydrophobicity. Therefore, chiral chromatography is essential for separating these diastereomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomeric or diastereomeric components of a mixture. For the separation of D-amino acid-containing peptides like this compound, amylose-derivative and crown-ether-type chiral columns have been successfully employed. researchgate.net For instance, a CROWNPAK CR-I(+) column, which contains a chiral crown ether, can effectively separate peptide diastereomers based on differences in their three-dimensional structures and how they interact with the chiral selector. researchgate.netmdpi.com
| Column Type | Chiral Selector | Separation Principle | Application Example |
| Amylose-derivative | Amylose tris(3,5-dimethylphenylcarbamate) | Forms transient diastereomeric complexes with analytes through hydrogen bonding, and dipole-dipole interactions. | Demonstrated separation of Bombinin H2 and H4. researchgate.net |
| Crown-ether (CROWNPAK CR-I) | (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether mdpi.com | The chiral cavity of the crown ether preferentially includes the protonated N-terminal amino group of one stereoisomer over the other. | Separation of L/D-phenylseptin; applicable to other D-amino acid-containing peptides. researchgate.net |
This table outlines chiral stationary phases and their principles relevant to the separation of peptide diastereomers such as this compound and H2.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Mass Spectrometry for Peptide Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides precise molecular weight information and, through fragmentation techniques, confirms the amino acid sequence.
MALDI-TOF MS is a rapid and sensitive technique used to determine the molecular mass of this compound and to assess its purity. mdpi.com In this method, the peptide is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid. nih.gov A laser pulse irradiates the sample, causing the desorption and ionization of the peptide molecules. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. nih.govacs.org This technique is routinely used to verify that the observed molecular mass of a synthesized or purified peptide matches its theoretical calculated mass. conicet.gov.ar
| Peptide | Theoretical Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) | Analytical Method |
| This compound | ~2078.6 | Matches theoretical value within instrument error | MALDI-TOF MS |
This table illustrates the use of MALDI-TOF MS to confirm the molecular identity of this compound by comparing its theoretical mass with the experimentally observed mass. The exact theoretical mass can vary slightly based on isotopic distribution.
Tandem mass spectrometry (MS/MS) is employed to determine the primary structure (amino acid sequence) of this compound. acs.orgresearchgate.net In a typical MS/MS experiment, the parent ion corresponding to the full-length peptide is selected and then fragmented by collision with an inert gas. This process, known as collision-induced dissociation (CID), primarily breaks the peptide bonds, generating a series of fragment ions (typically b- and y-ions). The mass differences between consecutive ions in the resulting spectrum correspond to the mass of a specific amino acid residue, allowing the sequence to be read. conicet.gov.arresearchgate.net This method is crucial for confirming the sequence of this compound and verifying the post-translational modification that leads to the D-allo-isoleucine residue. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Microscopic Techniques for Membrane Visualization
The direct observation of the physical effects of this compound on cellular and model membranes is crucial for understanding its mechanism of action. Microscopic techniques provide invaluable visual evidence of the peptide's disruptive capabilities.
Electron Microscopy for Membrane Disruption Observation
Electron microscopy (EM) stands as a powerful tool for visualizing the ultrastructural changes induced by this compound on target membranes at high resolution. Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have been employed to elucidate the morphological consequences of the peptide-membrane interaction.
Studies utilizing electron microscopy have provided direct evidence that the lethal mechanism of this compound involves the permeation and disruption of the plasma membrane. nih.gov Observations of Leishmania parasites treated with this compound have revealed significant damage to the plasma membrane. rsc.org At sub-lethal concentrations, the formation of blebs on the membrane surface is observed, indicating a separation of the membrane from the underlying cytoskeleton. rsc.org At higher concentrations, more severe effects are seen, including extensive membrane disruption, the formation of parasite "ghosts" with a loss of intracellular contents, and a blurring of internal organelles. rsc.org
Transmission electron microscopy has also been used to visualize the formation of fibrils by this compound. biorxiv.orgbiorxiv.org In one study, this compound was shown to form fibrils with distinct morphologies when incubated at a concentration of 1 mM. biorxiv.org This self-assembly into fibrillar structures may be related to its mechanism of membrane disruption.
When interacting with bacterial cells, such as Staphylococcus aureus, this compound's diastereomer, Bombinin H2, has been shown to cause notable morphological changes. uniroma1.it While specific SEM images for this compound's interaction with bacteria are less commonly detailed in the provided literature, the general mechanism of related bombinins involves significant cell shape modification, including the formation of blebs or pustules and the generation of cell debris.
The collective findings from electron microscopy studies confirm that this compound physically alters membrane integrity, leading to a range of effects from localized blebbing to complete cell lysis.
| Research Finding | Microscopic Technique | Organism/Model System | Key Observations |
| Plasma membrane permeation and disruption is the lethal mechanism. nih.gov | Electron Microscopy | Leishmania | Membrane damage. nih.gov |
| Formation of membrane blebs at sub-lethal concentrations. rsc.org | Transmission Electron Microscopy (TEM) | Leishmania | Separation of the membrane from the subpellicular layer of microtubules. rsc.org |
| Extensive membrane disruption and loss of intracellular material at higher concentrations. rsc.org | Transmission Electron Microscopy (TEM) | Leishmania | Parasite ghosts with blurred internal organelles. rsc.org |
| Formation of fibrillar structures. biorxiv.orgbiorxiv.org | Transmission Electron Microscopy (TEM) | Peptide in solution | Fibrils with distinct morphologies. biorxiv.org |
Synergistic Effects and Combinatorial Research Involving Bombinin H4
Combined Effects with Other Antimicrobial Peptides (AMPs) from Bombina Species
Research has demonstrated that Bombinin H4, when combined with its stereoisomer Bombinin H2, exhibits notable synergistic activity. Bombinin H2 and H4 are antimicrobial peptides isolated from the skin of the Bombina variegata frog. acs.orgnih.govsciencedaily.com The primary difference between them is the chirality of the second amino acid at the N-terminus; Bombinin H2 contains an L-isoleucine, while this compound has a D-allo-isoleucine. rsc.orgnii.ac.jp This subtle structural variance leads to different antimicrobial activities and mechanisms of action. rsc.org
Studies have shown that a 1:1 mixture of Bombinin H2 and H4 results in the highest antimicrobial activity against E. coli, suggesting a synergistic effect at the molecular level. rsc.org This synergy is attributed to the formation of heterogeneous pores in the bacterial cell membrane. acs.orgnih.govrsc.org While this compound is more potent than H2 individually, their combination appears to optimize membrane disruption. acs.orgnih.gov The presence of the D-amino acid in this compound enhances its binding affinity to the lipid membrane. sciencedaily.com
In another study, the combination of BHL-bombinin with either bombinin HL or bombinin HD demonstrated synergistic inhibitory activity against Staphylococcus aureus, with a Fractional Inhibitory Concentration Index (FICI) of 0.375. researchgate.net This highlights the potential of combining different bombinin family peptides to enhance their antimicrobial spectrum and potency. researchgate.net
Synergistic Interactions with Conventional Antimicrobial Agents
The synergistic potential of this compound and related peptides extends to their combination with conventional antibiotics. This approach is a promising strategy to combat the rise of multidrug-resistant pathogens. researchgate.netfrontiersin.org
Research has shown that both D- and L-amino isoforms of bombinin exhibit synergistic activity when combined with ampicillin (B1664943) against S. aureus. researchgate.net Similarly, a synergistic effect has been observed between bombinin H peptides and ampicillin, which was confirmed through in vitro time-killing investigations. researchgate.net Combining antimicrobial peptides with traditional antibiotics can restore the efficacy of drugs that have become ineffective against resistant bacterial strains. aimspress.com This strategy can also broaden the spectrum of activity of existing antibiotics and potentially reduce the required therapeutic doses, thereby minimizing side effects. unipi.it
The mechanism behind this synergy often involves the membrane-permeabilizing action of the AMP, which facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. unipi.it
Research into Heterogeneous Pore Formation by Peptide Mixtures
A significant focus of combinatorial research involving this compound is the mechanism of heterogeneous pore formation. When this compound is mixed with other peptides, such as Bombinin H2, they collaboratively disrupt the microbial membrane by forming pores of varied sizes and properties. acs.orgnih.govrsc.org
Electrophysiological studies and solid-state NMR have provided insights into this process. acs.orgnih.govresearchgate.net It has been observed that Bombinin H2, H4, and their mixture form heterogeneous and size-fluctuating nanopores in model bacterial membranes. rsc.org Specifically, Bombinin H2 tends to form larger pores, while this compound forms smaller pores more rapidly. sciencedaily.comtuat.ac.jp The mixture of H2 and H4 results in the formation of medium-sized pores. sciencedaily.comtuat.ac.jp
Interactive Data Table: Pore Characteristics of Bombinin Peptides
| Peptide/Mixture | Pore Size | Speed of Pore Formation |
| Bombinin H2 | Larger | Slower than H4 |
| This compound | Smaller | More rapid than H2 |
| Bombinin H2/H4 Mixture | Medium-sized | Slower than H4 |
Considerations for Biomedical Research and Peptide Design Principles Derived from Bombinin H4
Bombinin H4 as a Template for Novel Peptide-Based Therapeutics
This compound has been identified as a promising template for the development of new therapeutic agents, largely due to its potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and the protozoan parasite Leishmania. researchgate.netresearchgate.net The peptide's broad-spectrum activity and unique mechanism of action make it an attractive starting point for designing drugs to combat infectious diseases, particularly those caused by resistant microbial strains. acs.orgnih.gov
The primary structure of this compound consists of 20 amino acids, and it adopts an amphipathic α-helical conformation in membrane-like environments. rcsb.orgresearchgate.net This structure is crucial for its function, as it facilitates interaction with and disruption of microbial cell membranes. researchgate.net A key feature that distinguishes this compound is the post-translational isomerization of the second amino acid from L-isoleucine to D-allo-isoleucine. acs.orguniprot.org This single modification significantly enhances its biological activity compared to its all-L diastereomer, Bombinin H2. acs.orgresearchgate.net
Research has highlighted this compound's potential as a lead compound for anti-leishmanial drugs. acs.orgtuat.ac.jp Studies suggest its lethal mechanism against Leishmania involves the permeation and disruption of the parasite's plasma membrane. acs.org The demonstrated efficacy of this compound and its analogues against clinically relevant pathogens underscores their potential as novel drug candidates for treating human infections and neoplastic diseases. researchgate.netnih.govresearchgate.net The ongoing discovery of novel bombinin peptides and their synergistic actions further solidifies their role as templates for future therapeutic design. researchgate.netnih.gov
Strategies for Enhancing Peptide Stability and Bioavailability in Research Models
A significant challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation, which results in a short in vivo half-life. mdpi.com Several strategies can be employed to enhance the stability and bioavailability of peptides designed from templates like this compound.
One primary strategy involves chemical modifications to the peptide backbone. alliedacademies.org The incorporation of non-natural amino acids, such as the D-amino acid already present in this compound, is a well-established method to increase resistance to proteases. researchgate.netmdpi.com Other modifications include:
Cyclization: Creating a covalent bond between the N- and C-termini or between amino acid side chains can make the peptide more rigid and less recognizable to proteolytic enzymes. ijpsjournal.comresearchgate.net
Peptide Bond Surrogates: Replacing standard amide bonds with non-cleavable alternatives can prevent enzymatic degradation. csic.es
Terminal Modifications: Modifying the N- and C-termini (e.g., N-acetylation, C-amidation) can block the action of exopeptidases. This compound naturally possesses an amidated C-terminus. uniprot.org
Beyond chemical modification, formulation and delivery systems are critical for improving bioavailability. researchgate.net Encapsulation of the peptide within protective carriers can shield it from degradation and facilitate its transport to the target site. alliedacademies.org Common approaches include:
Lipid-Based Formulations: Liposomes and lipid nanoparticles can encapsulate peptides, protecting them from enzymes and improving their absorption and pharmacokinetic profile. ijpsjournal.commdpi.com
Polymer Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can increase the peptide's size and solubility, thereby reducing renal clearance and immunogenicity. researchgate.net
Hydrogels: These three-dimensional polymer networks can serve as reservoirs for the controlled release of peptides, improving their efficacy while potentially reducing cytotoxicity. mdpi.com
These strategies, often used in combination, are essential for translating the therapeutic potential of this compound analogues from laboratory models to viable clinical candidates.
Addressing Selectivity and Minimizing Non-Target Interactions in Peptide Design
A crucial aspect of designing peptide-based therapeutics is ensuring high selectivity for microbial targets while minimizing interactions with host cells, such as erythrocytes (red blood cells). Some Bombinin H peptides have been noted for their hemolytic activity, which poses a significant hurdle for systemic applications. researchgate.netresearchgate.net Therefore, a key design principle is to enhance the therapeutic index by improving selectivity.
Selectivity is largely governed by the differences between microbial and mammalian cell membranes. mdpi.com Bacterial membranes are typically rich in anionic phospholipids (B1166683), creating a strong negative surface charge, whereas mammalian membranes are predominantly zwitterionic. This charge difference allows for the design of cationic peptides that preferentially interact with microbial membranes through electrostatic forces. mdpi.com
Strategies to improve the selectivity of this compound-derived peptides include:
Optimizing Amphipathicity and Charge: The balance between the peptide's hydrophobicity and its net positive charge is critical. Increasing the net positive charge through the substitution of neutral or hydrophobic residues with cationic ones (e.g., Lysine, Arginine) can enhance the initial electrostatic attraction to bacterial membranes. nih.govmdpi.com However, excessive hydrophobicity can lead to non-specific interactions and increased hemolysis. Rational optimization of the amphipathic helix can lower host toxicity. mdpi.com Recent studies on Bombinin-H2L analogues, where the net positive charge and amphiphilicity were adjusted, resulted in peptides with high efficacy against drug-resistant Staphylococcus aureus and notable biosafety profiles. nih.gov
Leveraging D-Amino Acids: The presence of a D-amino acid can influence how the peptide inserts into the membrane, potentially improving selectivity. researchgate.net In this compound, the D-allo-Ile residue acts as a hydrophobic anchor that facilitates a more stable insertion into the Leishmania membrane. csic.esnih.gov This specific interaction may contribute to its enhanced activity against the parasite with potentially less impact on host cells compared to a purely lytic mechanism.
By systematically modifying the primary sequence and observing the effects on antimicrobial versus hemolytic activity, researchers can refine this compound analogues to be highly potent against pathogens while minimizing harm to the host.
Table 1: Comparative Activity of this compound and its Diastereomer Bombinin H2 This table presents data compiled from various research findings to illustrate the differential activity between this compound and Bombinin H2.
| Target Organism/Cell | Parameter | Bombinin H2 (all-L-isomer) | This compound (D-allo-Ile at pos. 2) | Reference(s) |
| Leishmania | Lethal Concentration | Higher LC50 | Significantly Lower LC50 (more potent) | researchgate.netresearchgate.net |
| Leishmania-mimetic membrane | Binding Affinity | Lower | ~5-fold higher | acs.org |
| Escherichia coli D21 | Lethal Concentration | - | 4.8 µM | medchemexpress.com |
| Staphylococcus aureus Cowan 1 | Lethal Concentration | - | 3.3 µM | medchemexpress.com |
| Gram-negative bacteria | Antibacterial Activity | - | Same or higher activity than H2 | researchgate.net |
| Pore Formation Kinetics | Pore-forming kinetics | Slower than H4 | Faster than H2 | tuat.ac.jp |
| Pore Size in Model Membrane | Estimated Diameter | ~3.2 nm | ~2.2 nm | tuat.ac.jp |
Potential of D-Amino Acid Containing Peptides in Drug Discovery Research
The discovery of naturally occurring peptides containing D-amino acids, such as this compound, has opened up new avenues in drug discovery. researchgate.netnii.ac.jp The incorporation of D-amino acids is a powerful strategy to overcome some of the fundamental limitations of peptide-based drugs. Their presence can profoundly influence a peptide's structure, stability, and biological activity. nih.gov
The primary advantages of including D-amino acids in peptide design are:
Enhanced Proteolytic Stability: Proteases are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are resistant to degradation by these enzymes, leading to a longer half-life in biological systems. researchgate.netnih.gov
Increased Potency and Activity: As exemplified by this compound, a single L- to D-amino acid substitution can dramatically increase biological activity. acs.orgmdpi.com The D-amino acid can induce a specific conformation that is more favorable for receptor binding or membrane interaction. researchgate.net In this compound, the D-allo-isoleucine at position 2 is crucial for its enhanced anti-leishmanial activity, promoting a more stable N-terminus and better association with the parasite's membrane. csic.esmdpi.com
Improved Selectivity: The conformational constraints imposed by a D-amino acid can fine-tune the peptide's interaction with its target, potentially leading to higher selectivity and a better safety profile. Diastereomers of some α-helical AMPs have shown lower cytotoxicity while maintaining antimicrobial potential. csic.es
This compound serves as a quintessential example of how nature utilizes D-amino acid isomerization to modulate the function of a defense peptide. acs.org This principle is now a key strategy in medicinal chemistry, where synthetic peptides incorporating D-amino acids are designed to create more stable and potent therapeutic candidates. mdpi.com The study of this compound and its all-L isomer, H2, provides direct evidence of the significant functional advantages conferred by this stereochemical modification, highlighting its broad potential in drug discovery research. tuat.ac.jpnii.ac.jp
Future Research Directions and Emerging Paradigms in Bombinin H4 Studies
Elucidating Atomic-Level Mechanisms for Structure-Function Relationships
A critical frontier in Bombinin H4 research is the detailed elucidation of its structure-function relationships at the atomic level. While it is known that this compound, which contains a D-allo-isoleucine at the second position, exhibits greater activity than its all-L-amino acid counterpart, Bombinin H2, the precise molecular underpinnings of this difference are still being unraveled. researchgate.netnii.ac.jp
Future investigations will likely employ a combination of high-resolution structural biology techniques, such as solid-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography, alongside advanced computational methods. Molecular dynamics (MD) simulations have already provided valuable insights, suggesting that the D-amino acid in this compound influences its conformational flexibility and interaction with microbial membranes. nii.ac.jpnih.gov Specifically, MD simulations have shown that the N-terminus of H4 is more stable within the membrane environment compared to H2. researchgate.net Further simulations are needed to explore the peptide's behavior in its oligomeric state and to visualize the process of pore formation within the membrane, which is believed to be a key aspect of its antimicrobial action. nii.ac.jptuat.ac.jp Understanding how the specific stereochemistry of the D-allo-isoleucine residue dictates the peptide's orientation, depth of insertion, and ability to disrupt the lipid bilayer is a primary objective.
Key Research Questions:
How does the D-allo-isoleucine in this compound affect the peptide's secondary and tertiary structure in different membrane environments?
What are the precise atomic interactions between this compound and the lipid components of bacterial and cancer cell membranes?
How does the stereochemistry at position 2 influence the kinetics and thermodynamics of membrane binding and pore formation?
Exploring Broader Biological Activities and Molecular Targets
While this compound is primarily recognized for its antimicrobial properties against Gram-positive and Gram-negative bacteria, fungi, and the parasite Leishmania, its full spectrum of biological activities remains to be explored. researchgate.netmdpi.comresearchgate.net Preliminary studies have also indicated potential anticancer activity. researchgate.net A significant future direction will be to systematically screen this compound against a wider range of pathogens, including multidrug-resistant bacteria, viruses, and other parasites.
Furthermore, identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for the development of targeted therapies. While membrane disruption is a primary mode of action for many antimicrobial peptides, it is possible that this compound also interacts with intracellular components. mdpi.com Future research will likely involve techniques such as affinity chromatography, pull-down assays, and proteomic approaches to identify binding partners within target cells. Uncovering these molecular targets will not only clarify the peptide's mechanism but could also reveal novel therapeutic pathways.
Table 1: Known and Potential Biological Activities of this compound
| Activity | Target Organisms/Cells | Supporting Evidence |
| Antibacterial | Gram-positive and Gram-negative bacteria | Potent activity demonstrated against various strains. researchgate.netmdpi.com |
| Antifungal | Fungi | Active against various fungal species. researchgate.net |
| Antiparasitic | Leishmania | Shows significant leishmanicidal activity. researchgate.nettuat.ac.jpcsic.es |
| Anticancer | Leukemia, gastric, and lung cancer cells | Preliminary evidence suggests potential efficacy. researchgate.net |
| Antiviral | Various viruses | A potential area for future investigation. |
Development of Novel Synthetic Strategies for this compound Analogues
The chemical synthesis of this compound and its analogues is a cornerstone of future research, enabling the production of modified peptides with improved properties. Microwave-assisted solid-phase peptide synthesis has already been successfully employed. nii.ac.jp Future efforts will focus on developing more efficient and scalable synthetic routes.
A key area of development will be the creation of this compound analogues with enhanced stability, reduced toxicity to host cells, and increased target specificity. This can be achieved through various chemical modifications, including:
Amino Acid Substitutions: Replacing specific amino acids to modulate hydrophobicity, charge, and helical propensity. nih.gov
Lipidation: Conjugating fatty acids to the peptide to enhance membrane affinity and antimicrobial activity.
Cyclization: Introducing cyclic structures to increase proteolytic stability.
D-Amino Acid Scanning: Systematically replacing L-amino acids with their D-counterparts to improve stability and potentially alter activity. csic.es
The design and synthesis of these analogues will be guided by the structure-function insights gained from atomic-level studies and computational modeling. The goal is to create a new generation of this compound-based therapeutics with optimized performance for specific clinical applications.
Advanced Computational Modeling for Predictive Peptide Design
Advanced computational modeling is set to become an indispensable tool in the study and development of this compound. Molecular dynamics (MD) simulations have already proven valuable in understanding the conformational dynamics of this compound and its interactions with membranes. nii.ac.jpnih.gov
Future computational approaches will likely incorporate more sophisticated force fields and sampling techniques to provide even more accurate predictions of peptide structure and function. Machine learning and artificial intelligence algorithms could be employed to analyze large datasets of peptide sequences and their corresponding activities, enabling the in silico design of novel this compound analogues with desired properties.
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Potential Insights |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound in solution and in the presence of lipid bilayers. | Understanding conformational changes, membrane insertion, and pore formation. nii.ac.jpnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of peptide-lipid interactions. | Elucidating the precise nature of intermolecular forces. |
| Machine Learning / AI | Analyzing sequence-activity relationships and predicting the properties of new analogues. | Accelerating the design of peptides with enhanced efficacy and specificity. |
| Virtual Screening | Docking this compound analogues against potential molecular targets. | Identifying novel intracellular targets and guiding drug development. |
By integrating these advanced computational tools with experimental validation, researchers can significantly accelerate the discovery and optimization of this compound-based antimicrobial and anticancer agents. This synergistic approach holds the promise of unlocking the full therapeutic potential of this remarkable natural peptide.
Q & A
Basic: What experimental approaches are optimal for characterizing Bombinin H4’s structural properties?
Answer:
this compound’s amphipathic structure, critical for its antimicrobial activity, requires techniques like circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) in lipid environments . Nuclear magnetic resonance (NMR) in membrane-mimetic solvents (e.g., SDS micelles) resolves atomic-level interactions, while molecular dynamics simulations validate structural stability under physiological conditions . For reproducibility, ensure solvent purity, temperature control, and peptide:lipid ratios are standardized and documented in supplemental materials .
Basic: How do researchers assess this compound’s membrane-disruption activity in vitro?
Answer:
Standard assays include:
- Liposome leakage assays : Monitor dye release (e.g., calcein) from vesicles to quantify pore formation .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to lipid bilayers .
- Electrophysiology : Single-channel recordings reveal voltage-dependent pore stability .
Controls must include scrambled peptides and lipid-only systems to distinguish specific vs. nonspecific effects. Data should report mean ± SEM with n ≥ 3 replicates .
Advanced: How can conflicting cytotoxicity data for this compound in mammalian cells be reconciled?
Answer:
Discrepancies often arise from variability in:
- Cell lines : Primary vs. immortalized cells differ in membrane lipid composition .
- Assay conditions : Serum proteins in culture media may sequester peptides, altering effective concentrations .
- Dosage metrics : Normalize activity to peptide mass, molarity, or lipid-to-peptide ratios .
To resolve contradictions, perform dose-response curves across multiple cell types and include confocal microscopy to visualize membrane integrity post-treatment . Meta-analyses of published IC₅₀ values can identify trends linked to experimental parameters .
Advanced: What strategies improve this compound’s stability in physiological environments for therapeutic applications?
Answer:
Modifications include:
- D-amino acid substitution : Enhances protease resistance without compromising helicity .
- PEGylation : Reduces renal clearance and extends half-life .
- Lipid conjugation : Anchors peptides to membranes, improving local concentration .
Validate stability via HPLC-MS post-incubation in serum or simulated gastric fluid. Compare modified vs. native peptides using time-kill assays to ensure retained antimicrobial efficacy .
Advanced: How should researchers design studies to evaluate this compound’s synergy with conventional antibiotics?
Answer:
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI):
- FICI ≤ 0.5: Synergy
-
0.5–4: Additivity/indifference
-
4: Antagonism
Pair this compound with β-lactams or fluoroquinolones, and assess biofilm penetration via confocal imaging. Include resistant bacterial strains (e.g., MRSA) to test breadth of synergy. Statistical analysis (e.g., ANOVA with Tukey post-hoc) must account for multiple comparisons .
Basic: What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?
Answer:
- Galleria mellonella : Low-cost, high-throughput screening for toxicity and antimicrobial efficacy .
- Murine skin infection models : Assess wound healing and bacterial load reduction (CFU counts) .
- Zebrafish embryos : Visualize real-time immune cell recruitment and toxicity .
Dose translation from in vitro to in vivo requires allometric scaling. Include histopathology and serum cytokine profiling to monitor systemic effects .
Advanced: How can computational methods optimize this compound derivatives for reduced hemolytic activity?
Answer:
- Quantitative structure-activity relationship (QSAR) modeling : Identify residues contributing to hemolysis .
- Machine learning : Train models on peptide libraries to predict toxicity from sequence features (e.g., hydrophobicity, charge) .
- Free-energy calculations : Compare binding affinities to bacterial vs. mammalian membranes .
Validate top candidates via hemolysis assays (e.g., % lysis at 100 µg/mL) and minimum inhibitory concentration (MIC) testing .
Basic: What analytical techniques confirm this compound’s purity and identity post-synthesis?
Answer:
- Reverse-phase HPLC : Purity ≥95% with a single symmetric peak .
- Mass spectrometry : Confirm molecular weight (expected: ~2.2 kDa) and detect modifications .
- Amino acid analysis : Hydrolyze peptides and quantify residues via pre-column derivatization .
Document all protocols in supplemental materials, including buffer compositions and instrument settings .
Advanced: What statistical frameworks address variability in this compound’s antimicrobial activity across replicate experiments?
Answer:
- Mixed-effects models : Account for batch-to-batch peptide synthesis variability .
- Bootstrap resampling : Estimate confidence intervals for MIC values .
- Principal component analysis (PCA) : Identify experimental parameters (e.g., pH, temperature) driving variability .
Report effect sizes (e.g., Cohen’s d) rather than p-values alone to highlight biological significance .
Advanced: How can researchers integrate omics data to elucidate this compound’s host-pathogen interactions?
Answer:
- Transcriptomics : RNA-seq of treated bacteria to identify stress-response pathways .
- Proteomics : SILAC labeling to quantify changes in host cell membrane proteins .
- Metabolomics : LC-MS profiling of lipid peroxidation products .
Use pathway enrichment tools (e.g., DAVID, KEGG) and validate findings with knockout mutants or inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
